molecular formula C10H19N3O B13180602 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one

1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one

Cat. No.: B13180602
M. Wt: 197.28 g/mol
InChI Key: OAESYAVKFDSJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one is a chemical compound with the molecular formula C9H17N3O. It is characterized by the presence of a piperazine ring and an azetidine ring, which are connected through a propanone linker.

Preparation Methods

The synthesis of 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. .

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a base like sodium hydroxide to facilitate the reaction. .

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. .

Chemical Reactions Analysis

1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. .

    Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. .

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases. .

    Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets in the body:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission and signal transduction. .

    Pathways Involved: The compound affects pathways related to neurotransmitter release, receptor activation, and intracellular signaling. .

Comparison with Similar Compounds

1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1-(3-piperazin-1-ylazetidin-1-yl)propan-1-one

InChI

InChI=1S/C10H19N3O/c1-2-10(14)13-7-9(8-13)12-5-3-11-4-6-12/h9,11H,2-8H2,1H3

InChI Key

OAESYAVKFDSJRO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

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